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molecular formula C27H38F2N2O B1242785 N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea

N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea

Cat. No. B1242785
M. Wt: 444.6 g/mol
InChI Key: XWWXRQIQZOTQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05290814

Procedure details

A solution of the product from step (d) (4.5 g) in THF (50 ml) was stirred at room temperature and heptyl isocyanate (5.5 g containing 36 mole % benzene, prepared by the method described in Organic Syntheses, Collective Volume 3, p. 846) and N,N-dimethylaminopyridine (750 mg) were added. The mixture was stirred at room temperature for ca 60 hours, then evaporated under reduced pressure to give an oil which was flash chromatographed through a silica column using ether/hexane (2:1 v/v). The eluate was evaporated under reduced pressure and the residue crystallised from hexane and triturated with methanol to give 4.5 g of material. The latter was flash chromatographed through a silica column using ether/hexane (2:1 v/v) and then freeze-dried from dioxan to give 5.3 g of the desired product, mp 105°-107° C.
Name
product
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
750 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([CH2:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([CH2:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:14][CH:13]=2)[C:3]=1[NH2:4].[CH2:23]([N:30]=[C:31]=[O:32])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].C1C=CC=CC=1>C1COCC1>[CH2:23]([NH:30][C:31]([NH:4][C:3]1[C:5]([CH2:10][CH2:11][C:12]2[CH:13]=[CH:14][C:15]([CH2:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:16][CH:17]=2)=[CH:6][C:7]([F:9])=[CH:8][C:2]=1[F:1])=[O:32])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]

Inputs

Step One
Name
product
Quantity
4.5 g
Type
reactant
Smiles
FC1=C(N)C(=CC(=C1)F)CCC1=CC=C(C=C1)CC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
N,N-dimethylaminopyridine
Quantity
750 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for ca 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
chromatographed through a silica column
CUSTOM
Type
CUSTOM
Details
The eluate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue crystallised from hexane
CUSTOM
Type
CUSTOM
Details
triturated with methanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)NC(=O)NC1=C(C=C(C=C1CCC1=CC=C(C=C1)CC(C)(C)C)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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